molecular formula C10H6ClNO2S B6386299 2-Chloro-5-(thiophen-3-YL)nicotinic acid CAS No. 1261955-00-3

2-Chloro-5-(thiophen-3-YL)nicotinic acid

Cat. No.: B6386299
CAS No.: 1261955-00-3
M. Wt: 239.68 g/mol
InChI Key: FGWUNJRCOJEOBD-UHFFFAOYSA-N
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Description

2-Chloro-5-(thiophen-3-yl)nicotinic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a nicotinic acid core substituted with a chlorine atom at the second position and a thiophene ring at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(thiophen-3-yl)nicotinic acid can be achieved through several synthetic routesFor instance, the chlorination of 2-hydroxynicotinic acid can be followed by a substitution reaction with thiophene-3-boronic acid under Suzuki-Miyaura coupling conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and coupling reactions. The process is optimized for high yield and purity, often employing palladium-catalyzed cross-coupling reactions due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(thiophen-3-yl)nicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Coupling Reactions: The thiophene ring can participate in cross-coupling reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the thiophene ring or the nicotinic acid core.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids.

    Nucleophilic Substitution: Involves nucleophiles such as amines or thiols.

    Oxidation: Employs oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Substituted Nicotinic Acids: Resulting from nucleophilic substitution.

    Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl groups.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(thiophen-3-yl)nicotinic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and nicotinic acid core can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Properties

IUPAC Name

2-chloro-5-thiophen-3-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-9-8(10(13)14)3-7(4-12-9)6-1-2-15-5-6/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWUNJRCOJEOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686913
Record name 2-Chloro-5-(thiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-00-3
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-(3-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261955-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(thiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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